molecular formula C22H20N6O4S B3991645 N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide

N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide

Cat. No.: B3991645
M. Wt: 464.5 g/mol
InChI Key: ZGFGKLHFZVMNAR-UHFFFAOYSA-N
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Description

N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

The synthesis of N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its antitumoral activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-27(2)16-12-10-15(11-13-16)23-21-22(25-20-9-4-3-8-19(20)24-21)26-33(31,32)18-7-5-6-17(14-18)28(29)30/h3-14H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGKLHFZVMNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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